molecular formula C23H17Br2N3O5 B12020583 4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 765310-61-0

4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12020583
CAS No.: 765310-61-0
M. Wt: 575.2 g/mol
InChI Key: NXFFIXKDAJGEFL-LGJNPRDNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds .

Scientific Research Applications

4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties.

Properties

CAS No.

765310-61-0

Molecular Formula

C23H17Br2N3O5

Molecular Weight

575.2 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H17Br2N3O5/c1-32-19-9-2-14(3-10-19)23(31)33-20-11-6-17(25)12-15(20)13-26-28-22(30)21(29)27-18-7-4-16(24)5-8-18/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+

InChI Key

NXFFIXKDAJGEFL-LGJNPRDNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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